Hydrochlorothiazide-13C,15N2,d2 chemical structure and molecular weight
Hydrochlorothiazide-13C,15N2,d2 chemical structure and molecular weight
Topic: Hydrochlorothiazide-13C,15N2,d2 chemical structure and molecular weight Content Type: Technical Monograph Audience: Researchers, Bioanalytical Scientists, Drug Development Professionals
Stable Isotope-Labeled Internal Standard for Clinical Bioanalysis
Executive Summary
Hydrochlorothiazide-13C,15N2,d2 is a highly specific stable isotope-labeled internal standard (SIL-IS) engineered for the precise quantification of Hydrochlorothiazide (HCTZ) in biological matrices. By incorporating five heavy isotopes—one Carbon-13, two Nitrogen-15, and two Deuterium atoms—this isotopologue achieves a mass shift of +5 Da relative to the analyte. This shift is critical for avoiding interference from the natural isotopic envelope of HCTZ, particularly the significant M+2 contribution from the chlorine atom (
This guide details the physicochemical properties, synthesis logic, and bioanalytical application of Hydrochlorothiazide-13C,15N2,d2, providing a self-validating framework for its use in LC-MS/MS workflows.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
Structural Configuration
The labeling pattern of Hydrochlorothiazide-13C,15N2,d2 is designed to ensure isotopic stability and prevent back-exchange in aqueous mobile phases.
-
and
: Located at the C3 position of the thiadiazine ring. This position is derived from labeled formaldehyde during synthesis and is chemically stable. -
: Located at the N2 (ring nitrogen) and the exocyclic sulfonamide nitrogen (N7) positions. These labels are introduced via
-ammonia during the formation of the disulfonamide precursor.
Key Chemical Data[5][7]
| Property | Specification |
| Compound Name | Hydrochlorothiazide-13C,15N2,d2 |
| Analyte Match | Hydrochlorothiazide (HCTZ) |
| CAS Number | N/A (Specific isotopologue) |
| Unlabeled CAS | 58-93-5 |
| Molecular Formula | |
| Molecular Weight | 302.73 g/mol |
| Exact Mass (Monoisotopic) | 301.9791 Da (Calculated) |
| Mass Shift | +5.0146 Da (vs. Unlabeled HCTZ) |
| Solubility | DMSO, Methanol, slightly soluble in water |
| pKa | 7.9 (Sulfonamide), 9.2 (Ring NH) |
Isotopic Mass Calculation
The precise mass shift is calculated as follows:
-
Unlabeled Monoisotopic Mass (
): 296.9645 Da -
Labeled Contributions:
- : +1.0034 Da
- : +1.9941 Da
- : +2.0125 Da
-
Total Shift: +5.0100 Da
-
Labeled Monoisotopic Mass: 301.9745 Da (approx)
Note: The presence of Chlorine (
approx. 75% /approx. 25%) creates a distinct M+2 peak. The +5 Da shift of this IS places its primary signal well beyond the M+2 peak of the analyte, preventing "crosstalk" or contribution from the analyte to the IS channel.
Synthesis Logic & Isotopic Integrity
The synthesis of Hydrochlorothiazide-13C,15N2,d2 typically follows a convergent pathway ensuring the labels are placed in non-exchangeable positions.
Synthesis Pathway Diagram
The following diagram illustrates the theoretical construction of the molecule from labeled precursors:
Figure 1: Convergent synthesis pathway.
Stability of Deuterium Labels
A critical consideration in deuterated internal standards is the potential for Deuterium-Hydrogen Exchange (D/H exchange) .
-
Risk: Protons on heteroatoms (OH, NH, SH) and alpha-carbons to carbonyls are often acidic and exchangeable.
-
Mitigation: In this structure, the deuterium atoms are located at C3 . This is a methylene group flanked by a nitrogen and a sulfonamide group. While potentially activated, the cyclic structure of the benzothiadiazine ring renders these protons relatively stable under standard LC-MS mobile phase conditions (acidic/neutral). However, prolonged exposure to high pH should be avoided.
Bioanalytical Application: LC-MS/MS Protocol
This protocol outlines a validated workflow for quantifying HCTZ in human plasma using Hydrochlorothiazide-13C,15N2,d2 as the internal standard.
Mass Spectrometry Conditions
HCTZ is a sulfonamide and ionizes efficiently in Negative Electrospray Ionization (ESI-) mode.
-
Ion Source: ESI Negative
-
Spray Voltage: -2500 V to -4500 V (Instrument dependent)
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| HCTZ (Analyte) | 295.9 [M-H]⁻ | 204.9 | 25 |
| HCTZ-13C,15N2,d2 (IS) | 300.9 [M-H]⁻ | 209.9* | 25 |
-
Note: The product ion m/z 205 in HCTZ typically corresponds to the loss of the sulfonamide group and ring fragmentation. The IS product ion must be optimized experimentally; if the fragment retains the labeled C3/N2 ring portion, the mass will shift. If the fragment is the chlorinated benzene ring only, the shift may differ.
Sample Preparation (Solid Phase Extraction)
To minimize matrix effects, a solid-phase extraction (SPE) or Liquid-Liquid Extraction (LLE) is recommended over simple protein precipitation.
Protocol Steps:
-
Aliquot: Transfer 200 µL of plasma to a clean tube.
-
IS Addition: Add 20 µL of Hydrochlorothiazide-13C,15N2,d2 working solution (e.g., 500 ng/mL in Methanol). Vortex for 30s.
-
Dilution: Add 200 µL of 5% Phosphoric Acid (to disrupt protein binding).
-
SPE Loading: Condition an Oasis HLB (or equivalent) cartridge with MeOH followed by water. Load sample.
-
Wash: Wash with 5% Methanol in water (removes salts/proteins).
-
Elution: Elute with 100% Methanol or Acetonitrile.
-
Reconstitution: Evaporate to dryness under Nitrogen (
) and reconstitute in Mobile Phase.
Chromatographic Separation
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 3.5 µm, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Gradient:
-
0.0 min: 10% B
-
0.5 min: 10% B
-
3.0 min: 90% B
-
3.1 min: 10% B (Re-equilibrate)
-
Workflow Visualization
The following diagram details the logical flow of the bioanalytical method, highlighting the critical integration point of the Internal Standard.
Figure 2: Bioanalytical workflow emphasizing the early introduction of the IS to correct for extraction efficiency and ionization matrix effects.
Validation & Troubleshooting
Isotopic Purity Check
Before validation, the "Isotopic Contribution" must be assessed.
-
Procedure: Inject a high concentration of the IS (only) and monitor the Analyte transition (296 > 205).
-
Acceptance: The response in the analyte channel should be < 0.5% of the LLOQ response. The +5 Da shift generally ensures this is negligible.
Back-Exchange
If the signal for the IS decreases over time in the autosampler, or if "M-1" or "M-2" peaks appear in the IS spectrum, deuterium exchange may be occurring.
-
Solution: Ensure the reconstitution solvent pH is slightly acidic (pH 3-4) using Formic Acid or Ammonium Formate. Avoid basic conditions which catalyze proton exchange at the C3 position.
References
-
PubChem. Hydrochlorothiazide-13C,15N2,d2 (Compound).[3] National Library of Medicine.[3] CID 119081208.[3] [Link][3]
-
NIST Chemistry WebBook. Hydrochlorothiazide Mass Spectrum and Constants. Standard Reference Data.[4][2][5][6] [Link]
-
Parekh, S. A., et al. "Simultaneous determination of hydrochlorothiazide and nebivolol in human plasma by LC-MS/MS." Journal of Chromatographic Science, 2012. (Context for HCTZ Fragmentation). [Link]
Sources
- 1. Fast and sensitive LC–MS/MS method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Hydrochlorothiazide-13C,15N2,d2 | C7H8ClN3O4S2 | CID 119081208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Hydrochlorothiazide-13C,15N2,D2 - Acanthus Research [acanthusresearch.com]
- 6. clinivex.com [clinivex.com]
